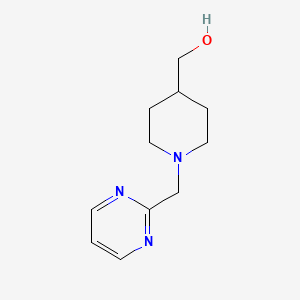

3-chloro-4-(1H-indazol-1-yl)benzoic acid

Vue d'ensemble

Description

“3-chloro-4-(1H-indazol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1283004-89-6 . It has a molecular weight of 272.69 . The IUPAC name for this compound is 3-chloro-4-(1H-indazol-1-yl)benzoic acid .

Molecular Structure Analysis

The molecular structure of “3-chloro-4-(1H-indazol-1-yl)benzoic acid” can be represented by the Inchi Code: 1S/C14H9ClN2O2/c15-11-7-9 (14 (18)19)5-6-13 (11)17-12-4-2-1-3-10 (12)8-16-17/h1-8H, (H,18,19) .Applications De Recherche Scientifique

Oncology Research

Indazole derivatives have shown promise in inhibiting cell growth in various cancer cell lines, including colon and melanoma. The compound’s structural features may contribute to its potential as a therapeutic agent in oncology research .

Anti-Inflammatory Applications

Indazole-containing compounds have been investigated for their effects on the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage. This suggests possible applications of 3-chloro-4-(1H-indazol-1-yl)benzoic acid in developing treatments for inflammatory diseases .

Neurodegenerative Disease Treatment

Selective inhibitors containing indazole structures have been developed for the treatment of Parkinson’s disease. The compound’s framework may be useful in creating drugs targeting neurodegenerative diseases .

HIV and Serotonin Receptor Antagonism

Compounds with an indazole fragment have been applied in producing HIV protease inhibitors and serotonin receptor antagonists. This indicates potential research applications in virology and neurochemistry .

Enzyme Inhibition

Indazole derivatives have been used as aldol reductase inhibitors and acetylcholinesterase inhibitors, which are important for treating conditions like diabetes and Alzheimer’s disease, respectively .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to interact with a variety of biological targets .

Mode of Action

It’s worth noting that similar compounds, such as indazole derivatives, have been reported to exhibit a broad range of biological activities .

Biochemical Pathways

Similar compounds, such as indazole derivatives, have been reported to influence various biochemical pathways .

Result of Action

Similar compounds, such as indazole derivatives, have been reported to exhibit a variety of biological activities .

Propriétés

IUPAC Name |

3-chloro-4-indazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-7-9(14(18)19)5-6-13(11)17-12-4-2-1-3-10(12)8-16-17/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRSIRGMZHOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=C(C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-(1H-indazol-1-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

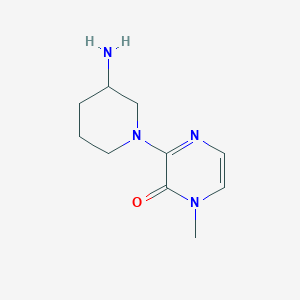

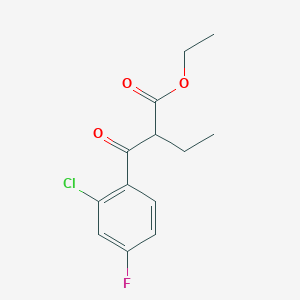

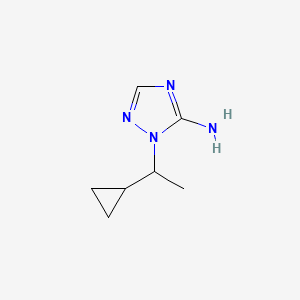

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1529239.png)

![3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1529255.png)

![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1529257.png)

amine](/img/structure/B1529261.png)